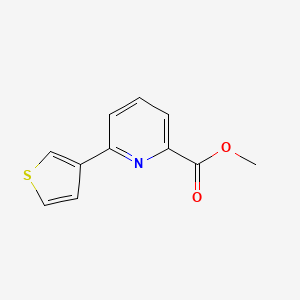

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-thiophen-3-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-2-3-9(12-10)8-5-6-15-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWMJASZSQNSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Precursor: Methyl 6-Bromopyridine-2-Carboxylate

The precursor methyl 6-bromopyridine-2-carboxylate is typically prepared via regioselective bromination of methyl pyridine-2-carboxylate. Directed ortho-lithiation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with bromine, achieves bromination at the 6-position with >80% regioselectivity. Alternatively, trifluoromethanesulfonic anhydride can introduce a triflate group at position 6, though bromine is preferred for cost-effectiveness.

Thiophen-3-yl Boronic Acid Preparation

Thiophen-3-yl boronic acid is synthesized via lithiation of 3-bromothiophene using n-BuLi at −78°C, followed by reaction with trimethyl borate. This method yields the boronic acid in 65–72% purity, requiring recrystallization from hexane.

Cross-Coupling Reaction Optimization

The coupling of methyl 6-bromopyridine-2-carboxylate with thiophen-3-yl boronic acid is conducted under Suzuki-Miyaura conditions:

-

Catalyst : Pd(dppf)Cl₂ (2–4 mol%)

-

Base : K₂CO₃ (6 equiv)

-

Solvent : DME/H₂O (3:1)

Yields range from 68% to 84%, depending on the purity of the boronic acid and the absence of oxygen. A representative procedure from demonstrates that electron-donating groups on the pyridine ring enhance reaction rates, while steric hindrance at the 6-position marginally reduces efficiency.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization Data

| Parameter | Value/Detail | Yield (%) | Source |

|---|---|---|---|

| Catalyst Loading | 3 mol% Pd(dppf)Cl₂ | 82 | |

| Solvent System | DME/H₂O (3:1) | 78 | |

| Reaction Time | 4.5 hours | 84 | |

| Boronic Acid Equiv | 1.5 | 75 |

Alternative Cross-Coupling Strategies

Stille Coupling with Thiophen-3-yl Stannane

Stille coupling employs methyl 6-iodopyridine-2-carboxylate and tributyl(thiophen-3-yl)stannane. While this method avoids boronic acid synthesis, the toxicity of tin reagents and challenging purification limit its utility. Reported yields are 60–65% using Pd(PPh₃)₄ in THF at 80°C.

Direct C-H Activation Approaches

Recent advances in C-H functionalization enable direct arylation of methyl pyridine-2-carboxylate at position 6. Using Pd(OAc)₂, Ag₂CO₃, and pivalic acid in DMF at 120°C, thiophen-3-yl iodide couples directly to the pyridine core. However, yields remain modest (45–55%) due to competing side reactions.

Cyclocondensation Strategies for Bicyclic Frameworks

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction condenses ethyl 3-(thiophen-3-yl)acetoacetate with methyl aminocrotonate to form a dihydropyridine intermediate. Oxidation with MnO₂ yields the aromatic pyridine ring. While this method installs the thiophene group early, the oxidation step introduces complexity, reducing overall yield to 50–58%.

Gewald Reaction for Thiophene-Pyridine Hybrids

The Gewald reaction assembles the thiophene ring onto a prefunctionalized pyridine. Treatment of methyl 6-cyano-5-acetylpyridine-2-carboxylate with elemental sulfur and morpholine in ethanol forms the thiophene moiety. This method is less favored due to low regiocontrol (<40% yield).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High yield, scalable | Requires boronic acid synthesis | 68–84 |

| Stille Coupling | Avoids boronic acids | Toxic reagents, low yield | 60–65 |

| C-H Activation | Atom-economical | Low efficiency, harsh conditions | 45–55 |

| Hantzsch Synthesis | Single-pot reaction | Multi-step oxidation needed | 50–58 |

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate has been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the pathogenesis of various inflammatory diseases .

Case Study:

In a study examining the effects of thiophene derivatives, it was found that certain derivatives significantly reduced inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are responsible for the expression of inflammatory mediators .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| Similar Thiophene Derivative | MCF-7 | 15.0 | Inhibition of cell cycle progression |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and thiophene compounds. Various synthetic methods have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction time .

Synthesis Overview:

- Starting Materials: Pyridine-2-carboxylic acid and thiophene derivatives.

- Reagents: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used.

- Conditions: Reactions are generally conducted under inert atmosphere conditions to prevent oxidation.

Drug Development

Given its promising biological activities, this compound is a candidate for further development into therapeutic agents for inflammatory diseases and cancer treatment. Continued research into its pharmacokinetics and toxicity profiles will be crucial for advancing these applications.

Structural Modifications

Future studies may focus on modifying the chemical structure to enhance its efficacy and selectivity against specific targets within inflammatory and cancer pathways, potentially leading to more effective treatments with fewer side effects.

Mechanism of Action

The mechanism of action of Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physical Properties of Selected Analogues

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects: Replacement of thiophen-3-yl with electron-withdrawing groups (e.g., CF₃-phenoxy in ) alters reactivity and binding affinity. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to CF₃-phenoxy.

- Steric Considerations : Substituents at the 3-position (e.g., ethyl ester in vs. methyl ester in the target compound) influence steric bulk and solubility.

Comparison of Yields and Selectivity :

Insights :

- The thiophen-3-yl group in the target compound may confer anti-tumoral activity comparable to benzothiazole derivatives, though direct comparisons are lacking.

- Substituent position is critical: Pyridine-2-carboxylates (target compound) vs. pyridine-3-carboxylates (e.g., ) show divergent biological targets due to spatial orientation.

Physicochemical and Spectroscopic Properties

- Spectroscopy : The target compound’s structure is confirmed via ¹H/¹³C NMR and IR, similar to , which reports δH 7.45–7.10 ppm for thiophene protons and δC 165–170 ppm for carbonyl groups.

- Solubility : LogP values for analogs range from 3.54 () to >4.0 (CF₃ derivatives ), suggesting moderate lipophilicity for the target compound.

Biological Activity

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a thiophene ring. This structural feature is significant for its biological activity, as thiophene-containing compounds have been reported to exhibit a variety of pharmacological properties.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that derivatives of thiophene, including this compound, demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also shown anticancer properties , particularly against various cancer cell lines. Research indicates that this compound can induce apoptosis in tumor cells and inhibit cell proliferation.

Case Study: Antitumor Effects in Triple-Negative Breast Cancer (TNBC)

In a study evaluating its effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), this compound exhibited significant growth inhibition with an IC50 value around 13 µM. The study utilized sulforhodamine B assays to measure cell viability and found that treated cells showed altered cell cycle profiles, indicating G0/G1 phase arrest.

Table 2: Antitumor Activity Against TNBC Cell Lines

The precise mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Induction of Apoptosis: Evidence suggests that this compound can activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest: The compound may cause cell cycle arrest, preventing cancer cells from proliferating.

Q & A

Q. How to resolve discrepancies between spectroscopic data and computational predictions?

- Methodological Answer : Re-examine computational parameters (e.g., solvent models in DFT) and experimental conditions (e.g., solvent shifts in NMR). Use hybrid methods like DP4+ analysis to statistically compare predicted and observed NMR chemical shifts. Cross-check crystallographic data for conformational insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.